Cas no 2228770-02-1 (1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine)

1-1-(2,4,5-Trimethylphenyl)cyclopropylcyclopropan-1-amine is a structurally unique amine compound featuring a cyclopropyl-substituted phenyl core. Its rigid bicyclic framework and electron-rich aromatic system contribute to its potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s sterically hindered amine group may enhance selectivity in catalytic or binding applications, while the trimethylphenyl moiety could improve lipophilicity for optimized bioavailability. Its defined molecular architecture makes it a candidate for exploring structure-activity relationships in drug discovery. The compound’s stability under standard conditions facilitates handling and storage, supporting its use in research and industrial applications requiring precise functionalization.
1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine structure
2228770-02-1 structure
Product name:1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine
CAS No:2228770-02-1
MF:C15H21N
MW:215.33394408226
CID:5935024
PubChem ID:165684885

1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine
    • 1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
    • 2228770-02-1
    • EN300-1792108
    • Inchi: 1S/C15H21N/c1-10-8-12(3)13(9-11(10)2)14(4-5-14)15(16)6-7-15/h8-9H,4-7,16H2,1-3H3
    • InChI Key: LYVOXOWZKYXJEL-UHFFFAOYSA-N
    • SMILES: NC1(CC1)C1(C2C=C(C)C(C)=CC=2C)CC1

Computed Properties

  • Exact Mass: 215.167399674g/mol
  • Monoisotopic Mass: 215.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1792108-1.0g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
1g
$1272.0 2023-06-02
Enamine
EN300-1792108-5.0g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
5g
$3687.0 2023-06-02
Enamine
EN300-1792108-10.0g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
10g
$5467.0 2023-06-02
Enamine
EN300-1792108-0.5g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
0.5g
$1221.0 2023-09-19
Enamine
EN300-1792108-2.5g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
2.5g
$2492.0 2023-09-19
Enamine
EN300-1792108-10g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
10g
$5467.0 2023-09-19
Enamine
EN300-1792108-0.05g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
0.05g
$1068.0 2023-09-19
Enamine
EN300-1792108-5g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
5g
$3687.0 2023-09-19
Enamine
EN300-1792108-0.1g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
0.1g
$1119.0 2023-09-19
Enamine
EN300-1792108-0.25g
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
2228770-02-1
0.25g
$1170.0 2023-09-19

Additional information on 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine

Chemical Profile of 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine (CAS No. 2228770-02-1)

The compound 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine, identified by its CAS number 2228770-02-1, represents a fascinating molecular entity within the realm of organic chemistry and pharmaceutical research. This tricyclic amine features a complex structural framework that has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple aromatic and cyclic moieties in its structure suggests a rich chemical space for interactions with biological targets, making it a subject of interest for researchers exploring novel therapeutic avenues.

At the core of this compound's identity is its unique tetracyclic scaffold, which includes a cyclopropyl group linked to a cyclopropane ring, both of which are further substituted with a 2,4,5-trimethylphenyl moiety. This specific arrangement imparts distinct steric and electronic properties to the molecule, influencing its reactivity and binding affinity. The trimethylphenyl substituent, in particular, introduces lipophilicity and potential hydrogen bonding capabilities, which are critical factors in drug design. Such structural features are often exploited to modulate pharmacokinetic profiles and enhance target specificity.

In recent years, there has been growing interest in tricyclic compounds due to their prevalence as pharmacophores in approved drugs. These structures often exhibit high metabolic stability and favorable binding characteristics, making them attractive for further development. The 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine molecule aligns with this trend, as its architecture suggests potential interactions with enzymes or receptors involved in key biological pathways. For instance, the amine functionality could serve as a hydrogen bond acceptor or participate in hydrophobic interactions with protein targets.

One of the most compelling aspects of this compound is its potential utility as a building block for more complex drug candidates. The rigid tricyclic core provides a stable platform upon which additional functional groups can be introduced to fine-tune biological activity. Researchers have been exploring such strategies to develop novel therapeutics against diseases where existing treatments are limited or where resistance has emerged. The 2,4,5-trimethylphenyl group, while contributing to the molecule's overall lipophilicity, also offers opportunities for derivatization through alkylation or other modifications to explore new chemical space.

The synthesis of 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine presents an intriguing challenge due to its tricyclic nature. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. Advances in catalytic methods and transition metal chemistry have made it possible to construct such complex molecules more efficiently. For example, palladium-catalyzed cross-coupling reactions can be employed to form key carbon-carbon bonds within the tricyclic framework. Such methodologies not only improve yield but also enable the introduction of diverse substituents at strategic positions within the molecule.

From a computational chemistry perspective, understanding the three-dimensional structure of 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine is crucial for predicting its biological behavior. Molecular modeling techniques can simulate interactions with potential targets such as enzymes or receptors at an atomic level. These simulations help researchers identify key pharmacophoric elements and predict binding affinities with high accuracy. Additionally, virtual screening methods can be used to identify derivatives of this compound that may exhibit enhanced potency or selectivity against specific disease-related targets.

In the context of current pharmaceutical research trends, this compound exemplifies the importance of structural innovation in drug discovery. The integration of multiple functional groups into a single molecular entity can lead to synergistic effects that improve therapeutic outcomes. For instance, combining lipophilic and hydrophilic elements can enhance membrane permeability while maintaining target specificity—a desirable characteristic for oral bioavailability. Furthermore, the rigid structure of tricyclic compounds often provides greater resistance to metabolic degradation compared to linear molecules.

The potential applications of 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for exploring novel chemical entities that could serve as probes for biological mechanisms or lead compounds for biologics-based therapies. As research continues to uncover new therapeutic targets and mechanisms at the molecular level, compounds like this one will play an increasingly important role in advancing our understanding of human health and disease.

In conclusion,1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine (CAS No. 2228770-02-1) stands out as a promising chemical entity with significant potential in pharmaceutical research. Its complex architecture offers opportunities for structural diversification and functionalization through innovative synthetic methodologies. By leveraging computational tools and modern drug discovery approaches, this compound could contribute valuable insights into developing next-generation therapeutics that address unmet medical needs.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.